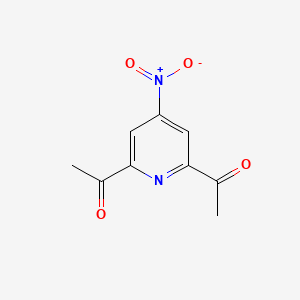

4-Nitro-2,6-diacetylpyridine

Description

Properties

Molecular Formula |

C9H8N2O4 |

|---|---|

Molecular Weight |

208.17 g/mol |

IUPAC Name |

1-(6-acetyl-4-nitropyridin-2-yl)ethanone |

InChI |

InChI=1S/C9H8N2O4/c1-5(12)8-3-7(11(14)15)4-9(10-8)6(2)13/h3-4H,1-2H3 |

InChI Key |

HIMAFOPMSTXSBB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=CC(=N1)C(=O)C)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 4 Nitro 2,6 Diacetylpyridine and Functionalized Analogs

Established Synthetic Pathways to 4-Nitro-2,6-diacetylpyridine

The synthesis of this compound is not commonly detailed as a single, direct process in readily available literature. However, its formation can be logically deduced through a multi-step sequence involving the synthesis of the 2,6-diacetylpyridine (B75352) core, followed by a strategic nitration of the pyridine (B92270) ring.

Strategic Nitration of Pyridine Precursors

The introduction of a nitro group at the C-4 position of the pyridine ring is a key transformation. Direct nitration of pyridine itself is often challenging due to the deactivation of the ring by the nitrogen heteroatom, which is further exacerbated by protonation under strongly acidic nitrating conditions. However, substituted pyridines can be nitrated with varying degrees of success. For instance, the nitration of 2,6-disubstituted pyridines, such as 2,6-dimethylpyridine, has been successfully achieved using a mixture of concentrated sulfuric acid and potassium nitrate. evitachem.com This process typically involves careful temperature control, often starting at low temperatures and then heating to drive the reaction to completion. evitachem.com Another approach involves the use of fuming sulfuric acid (oleum) in the nitrating mixture, which has been shown to significantly improve yields in the nitration of pyridine-2,6-diamines from around 50% to over 90%. google.com While the direct nitration of 2,6-diacetylpyridine is not explicitly documented, these established methods for analogous structures provide a strong foundation for a viable synthetic route. The electron-withdrawing nature of the acetyl groups would further deactivate the ring, likely requiring harsh reaction conditions.

Acylation Methods for Introducing Acetyl Groups

The synthesis of the 2,6-diacetylpyridine scaffold is well-established. wikipedia.orgnih.gov A common pathway begins with the oxidation of the methyl groups of 2,6-lutidine to yield dipicolinic acid (pyridine-2,6-dicarboxylic acid). wikipedia.org This diacid can then be converted to its corresponding diester. A subsequent Claisen condensation with ethyl acetate, followed by hydrolysis and decarboxylation, yields the desired 2,6-diacetylpyridine. google.com An alternative, more direct route involves the treatment of 2,6-pyridinedicarbonitrile with a Grignard reagent like methylmagnesium bromide to form the diketone. wikipedia.org These methods provide reliable access to the key precursor required for the subsequent nitration step.

Multi-step Reaction Sequences for Target Compound Formation

Based on established chemical principles, the most plausible synthetic route to this compound involves a two-stage process:

Synthesis of 2,6-diacetylpyridine: This precursor would be synthesized from a readily available starting material like 2,6-lutidine or 2,6-pyridinedicarbonitrile using established acylation methodologies as described above. wikipedia.orggoogle.com

Nitration of 2,6-diacetylpyridine: The synthesized 2,6-diacetylpyridine would then undergo electrophilic nitration. Given the deactivating effect of the two acetyl groups, this step would likely require strong nitrating agents, such as a mixture of fuming nitric acid and concentrated sulfuric acid, potentially with heating. The directing effects of the substituents would favor the introduction of the nitro group at the C-4 position.

This sequential approach, leveraging well-documented transformations, represents a logical and feasible pathway for the formation of this compound.

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of this compound would involve a careful tuning of the conditions for both the acylation and nitration steps.

For the acylation step , particularly the Claisen condensation, optimization would focus on the choice of base (e.g., sodium ethoxide), solvent, and reaction temperature to maximize the yield of the β-keto ester intermediate and minimize side reactions. google.com

For the nitration step , optimization is critical. Key parameters include:

Nitrating Agent: The ratio of nitric acid to sulfuric acid (or oleum) would need to be fine-tuned.

Temperature: A balance must be struck between a temperature high enough to overcome the deactivated ring's low reactivity and one that avoids excessive decomposition or the formation of undesired byproducts. evitachem.com

Reaction Time: Monitoring the reaction progress via techniques like TLC or GC-MS would be essential to determine the optimal reaction time for maximizing the yield of the desired 4-nitro isomer.

Continuous-flow systems could offer significant advantages for both safety and efficiency in a multi-step synthesis of this nature, allowing for precise control over reaction parameters and potentially improving yields. flinders.edu.auresearchgate.net

Derivatization Chemistry of this compound

The two acetyl groups of this compound are reactive carbonyl functionalities that can be readily converted into a variety of derivatives, most notably hydrazones and thiosemicarbazones. greyhoundchrom.comlibretexts.org These derivatives are often synthesized for their applications in coordination chemistry and medicinal research.

Formation of Hydrazones and Thiosemicarbazones

The formation of hydrazones and thiosemicarbazones proceeds via a condensation reaction between the ketone's carbonyl carbon and the terminal primary amine group of a hydrazine (B178648) or thiosemicarbazide (B42300), respectively, with the elimination of water. organic-chemistry.orgnih.gov This reaction is typically carried out in a protic solvent like ethanol (B145695) and is often catalyzed by a small amount of acid. minarjournal.com

Given the two equivalent acetyl groups on this compound, the reaction can be controlled stoichiometrically to produce either the mono- or bis-substituted hydrazone or thiosemicarbazone. The synthesis of bis(thiosemicarbazone) derivatives from 2,6-diacetylpyridine is a well-documented process. jocpr.com

General Reaction Scheme: The reaction of this compound with a substituted hydrazine (R-NH-NH₂) or thiosemicarbazide (R-NH-CS-NH-NH₂) leads to the formation of the corresponding bis(hydrazone) or bis(thiosemicarbazone).

Table 1: Examples of Hydrazone Formation from Dicarbonyl Precursors

| Dicarbonyl Compound | Reagent | Product Type | Reference |

|---|---|---|---|

| 2,6-diacetylpyridine | Anthraniloyl hydrazide | Bis-Schiff base | rsc.org |

| Aromatic Aldehydes | Hippuric hydrazide | Hippuric hydrazone | minarjournal.com |

Table 2: Examples of Thiosemicarbazone Formation from Carbonyl Precursors

| Carbonyl Compound | Reagent | Product Type | Reference |

|---|---|---|---|

| Various Aldehydes/Ketones | 4-phenylthiosemicarbazide | Thiosemicarbazone | nih.gov |

| Various Carbonyls | N-(4-hippuric acid)thiosemicarbazide | Thiosemicarbazone | nih.gov |

The synthesis of these derivatives is generally high-yielding and straightforward, making it a versatile method for the functionalization of this compound. nih.govnih.gov The resulting hydrazone and thiosemicarbazone ligands are of significant interest due to their ability to form stable complexes with a wide range of transition metals.

Schiff Base Condensation Reactions

Schiff base condensation is a fundamental reaction in the functionalization of this compound. This reaction involves the condensation of the carbonyl groups of 2,6-diacetylpyridine derivatives with primary amines to form imines, also known as Schiff bases. nih.govnih.gov These reactions are valuable for introducing a wide variety of functional groups onto the pyridine scaffold.

For instance, the condensation of 2,6-diacetylpyridine with ethanolamine (B43304) or propanolamine (B44665) in the presence of a manganese(II) salt leads to the in situ formation of Schiff base ligands that coordinate to the metal center. rsc.org This template synthesis approach can yield seven-coordinate manganese(II) complexes with the pentadentate ligand derived from 2,6-diacetylpyridine and two ethanolamine molecules. rsc.org Similarly, reaction with propanolamine can produce a six-coordinate manganese(II) complex. rsc.org

Hydrazone Schiff bases can also be synthesized from 2,6-diacetylpyridine. The reaction of 2,6-diacetylpyridine bis(2-hydroxybenzoylhydrazone) with organotin(IV) compounds results in the formation of various organotin(IV) complexes. nih.gov These reactions demonstrate the versatility of the diacetylpyridine (B91181) core in creating complex coordination compounds. nih.gov

The general mechanism for Schiff base formation involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration to form the imine. nih.gov The stability of the resulting Schiff base can be influenced by the nature of the substituents on both the pyridine ring and the amine. Aromatic amines, for example, tend to form more stable Schiff bases due to conjugation. nih.gov

Table 1: Examples of Schiff Base Condensation Reactions with Diacetylpyridine Derivatives

| Diacetylpyridine Derivative | Amine/Hydrazine Reactant | Product Type | Reference |

| 2,6-diacetylpyridine | Ethanolamine | Manganese(II) complex with pentadentate Schiff base ligand | rsc.org |

| 2,6-diacetylpyridine | Propanolamine | Manganese(II) complex with hexacoordinate Schiff base ligand | rsc.org |

| 2,6-diacetylpyridine bis(2-hydroxybenzoylhydrazone) | - (used as a ligand) | Organotin(IV) complexes | nih.gov |

| 2,6-diacetylpyridine | Phenylhydrazine | Pyrazole derivatives | researchgate.net |

| 2,6-diacetylpyridine | Guanidine | Aminopyrimidine derivatives | researchgate.net |

| 2,6-diacetylpyridine | Thiourea (B124793) | Thioxypyrimidine derivatives | researchgate.net |

Elaboration to Functionalized Terpyridine Frameworks

This compound is a key precursor for the synthesis of functionalized 4'-nitro-2,2':6',2''-terpyridines. Terpyridines are a highly important class of tridentate ligands in coordination chemistry, and substitution at the 4'-position allows for the tuning of their electronic and steric properties. researchgate.net

The most common method for constructing the terpyridine framework from 2,6-diacetylpyridine involves condensation reactions. One prevalent strategy is the reaction of 2,6-diacetylpyridine with a variety of aldehydes in the presence of a base and an ammonia (B1221849) source. This approach allows for the introduction of diverse substituents at the 4- and 4''-positions of the resulting terpyridine.

Another significant route involves the reaction of 2-acetylpyridine (B122185) derivatives with an appropriate aldehyde. For example, the reaction of 2-acetylpyridine with 5-N-propylthiophene-2-carboxaldehyde can yield a thiophene-substituted terpyridine. researchgate.net While many synthetic protocols exist, Kröhnke's method, which involves the reaction of a 2-acetylpyridine with an aldehyde, is a classical approach. researchgate.net

The functionalization of the 4'-position of the terpyridine ligand is of particular interest as it provides a means for linear communication in metal complexes. researchgate.net A variety of functional groups, including aromatic substituents, have been successfully introduced at this position. researchgate.net

Table 2: Synthetic Routes to Functionalized Terpyridines

| Starting Materials | Reagents | Product Type | Reference |

| 2-acetylpyridine, aryl aldehydes | Base, ammonia source | 4'-substituted-2,2':6',2''-terpyridines | researchgate.net |

| 4-chloro-2-acetylpyridine, thiophene-2-carboxaldehyde | Potassium hydroxide, aqueous ammonia | Thiophene-substituted terpyridine | researchgate.net |

| Ethyl picolinate, acetone | - | Triketone intermediate for terpyridine synthesis | researchgate.net |

Other Functionalization Strategies for Diverse Ligand Scaffolds

Beyond Schiff base formation and terpyridine synthesis, other functionalization strategies are employed to create diverse ligand scaffolds from 2,6-diacetylpyridine and related compounds. These methods can introduce a wide array of chemical functionalities, leading to ligands with tailored properties for specific applications.

One such strategy is the use of cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. For instance, palladium-catalyzed coupling reactions are widely used for the synthesis of bipyridine and terpyridine derivatives. mdpi.com The Ullmann coupling reaction, often utilizing a nickel catalyst, is another effective method for coupling pyridyl halides. mdpi.com

The synthesis of 2,6-bis(β-aryl-acryloyl)pyridines from 2,6-diacetylpyridine and subsequent reactions with reagents like phenylhydrazine, guanidine, or thiourea can lead to the formation of pyrazole, aminopyrimidine, and thioxypyrimidine derivatives, respectively. researchgate.net These heterocyclic products can be further modified, for example, by condensation with bromoacetic acid to yield thiazolopyrimidine derivatives. researchgate.net

Furthermore, the azide-alkyne cycloaddition (click chemistry) has emerged as a powerful and versatile tool for the multivalent functionalization of polymeric scaffolds, which can be applied to pyridine-containing structures. nih.gov This strategy allows for the efficient introduction of a variety of functional groups under mild conditions. nih.gov

Coordination Chemistry of 4 Nitro 2,6 Diacetylpyridine and Its Metal Complexes

Coordination Modes and Geometries of 4-Nitro-2,6-diacetylpyridine Ligands

Pentadentate and Other Multidentate Binding Motifs

The 2,6-diacetylpyridine (B75352) framework is a well-established precursor for the synthesis of pentadentate ligands, typically through Schiff base condensation with a variety of amines. These reactions result in ligands capable of forming stable complexes with a range of metal ions, often exhibiting high coordination numbers.

Derivatives of 2,6-diacetylpyridine are known to form a variety of coordination geometries, including pentagonal-bipyramidal, octahedral, and heptacoordinate structures. For instance, Schiff bases of 2,6-diacetylpyridine can act as pentadentate ligands, coordinating to a central metal ion through the pyridine (B92270) nitrogen, two imine nitrogens, and two other donor atoms from the condensed amine, creating a planar N3O2 or N5 donor set. This arrangement readily facilitates the formation of seven-coordinate complexes with a pentagonal-bipyramidal geometry.

While no specific studies on the pentadentate or multidentate complexes of "this compound" are available, it is reasonable to infer that it would serve as an excellent precursor for such ligands. The condensation of its two acetyl groups with appropriate amine-containing molecules would be expected to yield ligands with a high denticity. The presence of the 4-nitro group is not anticipated to sterically hinder the formation of these multidentate coordination environments.

Impact of the Nitro Group on Metal-Ligand Bond Distances and Angles

The introduction of a strongly electron-withdrawing nitro group at the 4-position of the pyridine ring is expected to have a significant electronic influence on the ligand's coordination properties, which in turn affects the geometry of the resulting metal complexes.

Studies on related NNN pincer-type ligands featuring a 4-nitro-pyridine central unit have demonstrated that the presence of the nitro group leads to a lengthening of the bond between the metal and the pyridine nitrogen. nih.gov This effect can be attributed to the decreased electron density on the pyridine nitrogen, which weakens its donor capability. Consequently, in a hypothetical complex of this compound, one would anticipate a longer metal-N(pyridine) bond compared to its non-nitrated analogue.

A comparative analysis of palladium(II) complexes with various substituted pyridine ligands has also shown that electron-withdrawing groups significantly alter the physicochemical properties of the coordination compounds. nih.gov In the case of a mononuclear palladium(II) complex with 2,6-dimethyl-4-nitropyridine, the Pd-N bond distance was determined to be 2.033(2) Å. nih.gov While this provides a valuable reference, direct comparison with a non-nitrated equivalent would be necessary to quantify the precise impact of the nitro group.

The following table summarizes representative metal-ligand bond lengths in related pyridine-containing complexes, illustrating the general trends.

| Complex | Metal-N(pyridine) Bond Length (Å) | Reference |

| trans-dichlorobis(2,6-dimethyl-4-nitro-pyridine)palladium(II) | 2.033(2) | nih.gov |

| [Cu(L5)Cl2] (L5 = 2,6-bis(diethylaminomethyl)-4-nitropyridine) | 2.041 (6) | nih.gov |

This table is illustrative and based on related compounds due to the absence of direct data for this compound complexes.

Advanced Studies on Ligand-Metal Interactions and Electronic Properties of Complexes

The electronic perturbations caused by the 4-nitro substituent are expected to manifest in the spectroscopic and electrochemical properties of the metal complexes of this compound.

Investigation of Spectroscopic Signatures in Coordinated Systems

The coordination of a metal ion to a ligand derived from this compound would be expected to cause notable shifts in its spectroscopic signatures.

Infrared (IR) Spectroscopy: In the IR spectra of metal complexes, the stretching frequencies of the C=N (imine) and pyridine ring vibrations are particularly informative. Upon coordination, a shift in these bands to lower or higher frequencies can indicate the involvement of these groups in bonding with the metal ion. For metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole, the electron-withdrawing nature of the nitro group influences the electronic properties and, consequently, the vibrational spectra. nih.gov

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of complexes derived from this compound would likely exhibit bands corresponding to ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) transitions. The energy of these transitions is sensitive to the electron-donating or -withdrawing nature of the substituents on the ligand. The presence of the strongly electron-withdrawing nitro group would be expected to lower the energy of the ligand's π* orbitals, potentially leading to a red-shift in MLCT bands compared to analogous complexes without the nitro group. Studies on copper(II) complexes with methyl-substituted 4-nitropyridine (B72724) N-oxides have utilized diffuse reflectance and UV-visible absorption spectroscopy to characterize the coordination environment. nih.gov

Redox Chemistry and Electrochemical Behavior of Metal Complexes

The electrochemical properties of metal complexes are profoundly influenced by the electronic character of their ligands. The introduction of a 4-nitro group into the 2,6-diacetylpyridine framework is anticipated to render the resulting metal complexes more susceptible to reduction.

Cyclic voltammetry studies on NNN pincer-type copper(II) complexes with a 4-nitro-substituted pyridine ring have shown that the nitro group can introduce a redox event within the experimental window, a feature not observed in analogues with electron-donating or neutral substituents. nih.gov This suggests that a complex of this compound could exhibit ligand-based redox chemistry.

Furthermore, the electron-withdrawing nature of the nitro group would be expected to make the metal center more electrophilic. This would likely result in a positive shift in the redox potentials for metal-centered oxidation or reduction processes compared to complexes with electron-donating or unsubstituted pyridine rings. This trend has been observed in iron(III) complexes with a range of substituted pyridinophane ligands, where electron-withdrawing groups led to a significant shift to more positive redox potentials.

The table below provides a hypothetical comparison of expected redox potential shifts based on findings from analogous systems.

| Ligand Substituent | Effect on Redox Potential (Metal-Centered) |

| Electron-Donating | Negative Shift |

| Unsubstituted | Reference |

| Electron-Withdrawing (e.g., -NO2) | Positive Shift |

This table represents a qualitative prediction based on established principles in coordination chemistry.

Advanced Spectroscopic and Structural Elucidation Techniques in Research on 4 Nitro 2,6 Diacetylpyridine

X-ray Crystallography for Molecular and Supramolecular Structure Determination

In the context of related pyridine (B92270) derivatives, single-crystal X-ray diffraction has been employed to elucidate the specific features of their molecular structures and the influence of different substituents on their crystal packing. researchgate.net For instance, studies on other nitrophenyl-containing heterocycles have successfully utilized X-ray crystallography to confirm their synthesized structures. nih.gov The aim of this technique is to generate a three-dimensional map of electron density within the crystal, from which the positions of atoms and their chemical bonds can be determined. wikipedia.org

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignments

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

For pyridine derivatives, ¹H and ¹³C NMR spectra are crucial for assigning the chemical shifts of the protons and carbons in the pyridine ring and its substituents. The chemical shifts, reported in parts per million (ppm), are sensitive to the electronic environment of each nucleus. For example, in many pyridine-containing compounds, one-bond and long-range ¹H-¹³C correlations are necessary for the unequivocal assignment of ¹³C chemical shifts. ipb.pt

In the ¹H NMR spectrum of related pyridine compounds, signals for the pyridine ring protons typically appear in the aromatic region. The coupling patterns (e.g., doublets, triplets) and coupling constants (J values, in Hz) provide information about the connectivity of adjacent protons. Similarly, the ¹³C NMR spectrum reveals the chemical shifts of all carbon atoms in the molecule, including those of the acetyl and nitro groups.

| Nucleus | Typical Chemical Shift Range (ppm) for Pyridine Derivatives |

| ¹H | Aromatic protons: ~7.0-9.0 ppm; Acetyl methyl protons: ~2.0-2.5 ppm |

| ¹³C | Aromatic carbons: ~120-160 ppm; Carbonyl carbon: >190 ppm; Acetyl methyl carbon: ~25-30 ppm |

This table provides general, illustrative ranges for pyridine derivatives and may not represent the exact values for 4-Nitro-2,6-diacetylpyridine.

Infrared (IR) and Raman Spectroscopic Analysis of Vibrational Modes and Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. cardiff.ac.uk These vibrations are specific to the types of bonds and functional groups present, making these methods excellent for functional group identification. aps.org

For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands for the nitro group (NO₂), the carbonyl groups (C=O) of the acetyl moieties, and the vibrations of the pyridine ring.

Nitro Group (NO₂): Strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds are typically observed.

Carbonyl Group (C=O): A strong absorption band in the region of 1680-1710 cm⁻¹ is characteristic of the C=O stretch of the acetyl groups. nih.gov

Pyridine Ring: Various bands corresponding to C-H stretching, C=C and C=N stretching, and ring deformation modes are present in the spectra. researchgate.net

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information, particularly for symmetric vibrations and non-polar bonds that may be weak in the IR spectrum. nih.govnsf.gov

| Functional Group | Typical IR Absorption Range (cm⁻¹) | Vibrational Mode |

| C=O (Acetyl) | 1705–1683 | Stretching |

| NO₂ (Nitro) | 1500-1560 and 1300-1370 | Asymmetric and Symmetric Stretching |

| C-H (Aromatic) | 3000-3100 | Stretching |

| C=C, C=N (Ring) | 1400-1600 | Stretching |

This table provides general, illustrative ranges and the exact positions of the bands for this compound may vary.

Electronic Absorption and Emission Spectroscopy for Electronic Structure Analysis

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to study the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from a lower energy ground state to a higher energy excited state.

The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π → π* and n → π* transitions within the aromatic pyridine ring and the carbonyl and nitro functional groups. The presence of the nitro group, a strong electron-withdrawing group, and the acetyl groups can influence the position and intensity of these absorption bands. In related nitro-containing aromatic compounds, these transitions are well-documented. researchgate.net The study of electronic absorption spectra is also crucial in understanding the properties of metal complexes involving pyridine-based ligands. researchgate.net

Fluorescence spectroscopy measures the emission of light as the molecule returns from an excited state to the ground state. The fluorescence spectrum, if the compound is fluorescent, provides information about the energy levels of the excited states.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Systems

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons (paramagnetic species). This technique is highly specific and is generally not applicable to diamagnetic molecules like this compound in its ground state, as all its electrons are paired.

However, EPR spectroscopy could become relevant if the molecule is converted into a paramagnetic species, such as a radical anion or a radical cation, through chemical or electrochemical reduction or oxidation. In such cases, the EPR spectrum would provide information about the distribution of the unpaired electron density within the molecule.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation pattern.

For this compound, high-resolution mass spectrometry (HRMS) would provide the exact molecular weight, confirming its elemental composition. nih.gov The mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of the intact molecule. Additionally, the molecule would fragment in a characteristic way under the high-energy conditions of the mass spectrometer. Analysis of these fragment ions can provide valuable structural information, corroborating the data obtained from other spectroscopic techniques. The fragmentation of aromatic nitro compounds often involves characteristic losses, such as the loss of NO or NO₂. researchgate.net

Theoretical and Computational Investigations of 4 Nitro 2,6 Diacetylpyridine

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and reactivity of organic molecules. For a compound like 4-Nitro-2,6-diacetylpyridine, DFT calculations could elucidate the influence of the electron-withdrawing nitro group and the two acetyl groups on the geometry and electronic properties of the pyridine (B92270) ring.

Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap typically suggests higher reactivity. The distribution of these frontier orbitals would reveal the most probable sites for electrophilic and nucleophilic attack.

Furthermore, DFT can be used to compute various reactivity descriptors. These descriptors, such as electronegativity, chemical hardness, and softness, provide a quantitative measure of the molecule's reactivity. The Fukui function, another DFT-derived concept, can pinpoint the most reactive atomic sites within the molecule. For this compound, this would likely highlight the electrophilic nature of the carbon atoms attached to the oxygen atoms of the acetyl and nitro groups, as well as the nitrogen atom of the nitro group.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are instrumental in exploring the conformational landscape and intermolecular interactions of a molecule over time. For this compound, MD simulations would reveal the rotational dynamics of the acetyl and nitro groups relative to the pyridine ring. This is critical for understanding the molecule's flexibility and the accessible conformations in different environments, such as in various solvents or in the solid state.

By simulating the molecule in a solvent box, one can study the specific intermolecular interactions, like hydrogen bonding and van der Waals forces, between the solute and solvent molecules. This provides insights into its solubility and solvation thermodynamics. In the context of crystal engineering, MD simulations can help predict and understand the packing of molecules in a crystal lattice, governed by intermolecular forces.

Quantum Chemical Calculations of Spectroscopic Parameters and Reaction Pathways

Quantum chemical calculations, including Time-Dependent DFT (TD-DFT), are essential for predicting and interpreting spectroscopic data. For this compound, these calculations could predict its infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectra. The calculated vibrational frequencies from IR and Raman spectra can be correlated with specific vibrational modes of the molecule, aiding in the interpretation of experimental spectra. TD-DFT calculations would yield the electronic transition energies and oscillator strengths, which correspond to the absorption maxima in the UV-Vis spectrum.

Moreover, quantum chemical methods are invaluable for mapping out reaction pathways. For instance, the mechanism of reactions involving the acetyl or nitro groups, or reactions at the pyridine ring, could be investigated. By calculating the energies of reactants, transition states, and products, one can determine the activation energies and reaction enthalpies, providing a detailed understanding of the reaction kinetics and thermodynamics.

Computational Design and Prediction of Novel this compound Derivatives and Complexes

Computational chemistry allows for the in silico design of novel derivatives of this compound with tailored properties. By systematically modifying the parent structure—for example, by introducing different substituents on the pyridine ring or modifying the acetyl groups—researchers can screen a large library of virtual compounds. DFT and other quantum chemical methods can then be used to predict the electronic, spectroscopic, and reactive properties of these new derivatives without the need for their synthesis and experimental characterization.

This approach is also highly valuable in coordination chemistry. This compound can act as a ligand, coordinating to metal ions through the pyridine nitrogen and the oxygen atoms of the acetyl groups. Computational methods can be used to design and predict the structures and properties of metal complexes incorporating this ligand. The stability, electronic structure, and potential catalytic activity of such complexes can be evaluated theoretically, guiding experimental efforts toward the synthesis of novel functional materials. Studies on related 2,6-diacetylpyridine (B75352) derivatives have shown their versatility in forming complexes with various metal ions. nih.govresearchgate.netrsc.orgresearchgate.net

In Silico Modeling of Ligand-Receptor Interactions in a Chemical Context

In the context of chemical biology and drug design, in silico modeling techniques such as molecular docking and molecular dynamics simulations are used to study the interaction of a ligand with a biological receptor, typically a protein. While no specific biological targets for this compound have been identified in the searched literature, these computational methods could be employed to predict its potential binding affinity and mode of interaction with various enzyme active sites or receptor binding pockets.

Molecular docking would predict the preferred binding orientation of the molecule within a receptor's binding site and estimate the binding energy. Subsequent MD simulations of the ligand-receptor complex would provide insights into the stability of the binding pose and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. This information is crucial for understanding the molecular basis of a compound's potential biological activity and for the rational design of more potent and selective analogs.

Research Applications of 4 Nitro 2,6 Diacetylpyridine and Its Derivatives

Materials Science and Supramolecular Assemblies

Self-Assembly Processes and Supramolecular Architectures

There is no specific information available in the retrieved search results regarding the use of 4-Nitro-2,6-diacetylpyridine in self-assembly processes or the formation of supramolecular architectures. Research in this area tends to focus on other derivatives, such as pyridine-2,6-diimine-linked macrocycles which can assemble into robust nanotubes.

Advanced Analytical Chemistry Reagents and Methodologies

While related compounds are used in analytical chemistry, no specific methods or reagents involving this compound were found.

Selective Detection and Preconcentration Methods for Metal Ions

No studies were identified that utilize this compound for the selective detection or preconcentration of metal ions. The field of metal ion detection employs a wide array of organic chemosensors, including those based on dipeptides, porphyrins, and other functionalized nanoparticles, but none specifically mention this compound. mdpi.comnih.govresearchgate.netnih.gov

Development of Novel Spectrophotometric Reagents

There is no available data on the development of novel spectrophotometric reagents based on this compound.

Investigation of Design Principles for Potentially Bioactive Coordination Compounds

General principles for designing bioactive compounds often involve modifying ligand scaffolds and using metal complexation, and these principles are applied to nitropyridines and 2,6-diacetylpyridine (B75352) derivatives. mdpi.comnih.gov However, direct application and detailed studies on this compound are not described in the search results.

Ligand Scaffold Modifications for Targeted Chemical Interactions

The modification of pyridine-containing ligands is a common strategy in medicinal chemistry. The introduction of a nitro group, for instance, is known to influence the electronic properties and reactivity of a molecule, which can be a key principle in designing bioactive compounds. mdpi.comnih.gov Research on related 2,6-dimethyl-4-nitro-pyridine has led to the synthesis of palladium(II) complexes that exhibit anti-proliferative activity against several human cancer cell lines. nih.gov However, specific studies detailing scaffold modifications of this compound for targeted interactions are absent from the provided results.

Metal-Complexation as a Strategy for Modulating Chemical Activity

Metal complexation is a widely recognized strategy for enhancing or modulating the biological activity of organic ligands. mdpi.com For example, palladium(II) and platinum(II) complexes of 2,6-diacetylpyridine bis(p-chlorophenylthiosemicarbazone) have shown significant antitumor properties. nih.gov While it is a general principle that complexing a ligand like a nitropyridine derivative to a metal center can alter its activity, specific research detailing this strategy for this compound was not found.

Future Research Directions and Concluding Perspectives on 4 Nitro 2,6 Diacetylpyridine

Exploration of Emerging Synthetic Routes and Derivatization Opportunities

The synthesis of 4-Nitro-2,6-diacetylpyridine itself presents an initial avenue for investigation. While the synthesis of 2,6-diacetylpyridine (B75352) is well-documented, involving the oxidation of 2,6-lutidine followed by Claisen condensation or the use of Grignard reagents on 2,6-pyridinedicarbonitrile, the introduction of a nitro group at the 4-position requires dedicated synthetic strategies. wikipedia.orgchemicalbook.comgoogle.com Future research could focus on the direct nitration of 2,6-diacetylpyridine, exploring various nitrating agents and reaction conditions to achieve regioselective nitration at the electron-deficient 4-position of the pyridine (B92270) ring.

Once obtained, this compound opens up a plethora of derivatization opportunities, primarily centered around its two reactive acetyl groups. These groups are prime candidates for condensation reactions with a wide array of amines and hydrazines to form Schiff base ligands. The electron-withdrawing nature of the 4-nitro group is anticipated to enhance the electrophilicity of the acetyl carbonyl carbons, potentially facilitating these condensation reactions.

Table 1: Potential Derivatization Reactions of this compound

| Reactant Class | Resulting Functional Group | Potential Ligand Type |

| Primary Amines | Imine | Diiminopyridine |

| Hydrazines | Hydrazone | Bis(hydrazone) |

| Thiosemicarbazides | Thiosemicarbazone | Bis(thiosemicarbazone) |

| Semicarbazides | Semicarbazone | Bis(semicarbazone) |

The resulting Schiff base ligands, incorporating the 4-nitro-pyridyl moiety, would be of great interest for their coordination chemistry and potential applications.

Investigation of Novel Coordination Chemistry with Diverse Metal Centers

The true potential of this compound lies in the coordination chemistry of its derivatives. The parent 2,6-diacetylpyridine-derived ligands are renowned for their ability to form stable complexes with a wide range of metal ions, often acting as tridentate or tetradentate ligands. ias.ac.innih.govresearchgate.netuky.edu The introduction of the 4-nitro group is expected to significantly modulate the electronic properties of the resulting ligands. The electron-withdrawing nitro group will decrease the electron density on the pyridine nitrogen, which in turn will influence the ligand field strength and the redox properties of the metal complexes.

Future research should systematically explore the coordination of these novel ligands with a diverse array of metal centers, including but not limited to:

Transition Metals (e.g., Fe, Co, Ni, Cu, Zn, Pd, Pt): To investigate the impact of the nitro group on the magnetic properties, electronic spectra, and catalytic activity of the complexes. researchgate.netmdpi.com

Lanthanides (e.g., La, Eu, Tb): To explore the potential for luminescent materials, as the ligand could act as an antenna to sensitize the metal-centered luminescence. ias.ac.in

Main Group Metals (e.g., Sn, Sb, Bi): To synthesize organometallic complexes with potential applications in catalysis and medicine. nih.govresearchgate.net

The coordination geometry of these complexes is also a key area of study. While pentagonal bipyramidal and square planar geometries are common for related ligands, the steric and electronic influence of the 4-nitro group could lead to novel structural motifs. uky.eduresearchgate.net

Integration of Advanced Theoretical and Experimental Methodologies

A synergistic approach combining advanced theoretical and experimental techniques will be crucial to unlocking a deep understanding of this compound and its derivatives.

Theoretical Methodologies:

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These methods can be employed to predict the geometric and electronic structures of the ligands and their metal complexes. mdpi.com Calculations can provide insights into HOMO-LUMO energy gaps, charge distribution, and the nature of metal-ligand bonding. This theoretical framework can also be used to predict spectroscopic properties and reaction mechanisms.

Experimental Methodologies:

Advanced Spectroscopic Techniques: A comprehensive characterization using techniques such as multi-nuclear NMR, high-resolution mass spectrometry, FT-IR, and UV-Vis spectroscopy will be essential.

Single-Crystal X-ray Diffraction: This technique will be indispensable for the unambiguous determination of the solid-state structures of the synthesized complexes, providing precise information on bond lengths, bond angles, and coordination geometries. uky.edu

Electrochemical Methods: Cyclic voltammetry and related techniques can be used to probe the redox behavior of the metal complexes, which is particularly relevant for catalytic applications.

The integration of these methodologies will enable a detailed structure-property relationship to be established for this new class of compounds.

Development of Next-Generation Functional Materials and Catalysts

The unique electronic properties imparted by the 4-nitro group suggest that complexes of this compound derivatives could serve as building blocks for next-generation functional materials and catalysts.

Functional Materials:

Luminescent Materials: As mentioned, lanthanide complexes could exhibit interesting photophysical properties, making them candidates for applications in lighting, displays, and sensors.

Magnetic Materials: Transition metal complexes could display unique magnetic phenomena, including spin-crossover behavior, which is of interest for data storage and molecular switches.

Porous Materials: Incorporation of these ligands into metal-organic frameworks (MOFs) or porous organic polymers could lead to materials with applications in gas storage and separation. thieme-connect.de

Catalysts:

Oxidation Catalysis: The electron-deficient nature of the metal center in these complexes could make them effective catalysts for a variety of oxidation reactions. unimi.it

Reduction Catalysis: There is significant precedent for the use of pyridine-containing complexes in the catalytic reduction of nitroaromatics. researchgate.netmdpi.com Complexes of this compound derivatives could be explored as catalysts for the reduction of pollutants like 4-nitrophenol. oiccpress.com

Polymerization Catalysis: Diiminopyridine ligands are well-known for their use in olefin polymerization catalysis. Investigating the influence of the 4-nitro group on the catalytic activity and the properties of the resulting polymers would be a promising research avenue.

Outlook on the Broader Impact of this compound Research in Chemical Science

The exploration of this compound and its derivatives has the potential to make a significant impact across various domains of chemical science. The systematic study of this compound and its coordination chemistry will contribute to a deeper fundamental understanding of ligand design principles and the electronic modulation of metal-ligand interactions.

The development of new synthetic methodologies for the regioselective functionalization of pyridine rings will be of broad interest to the synthetic organic chemistry community. Furthermore, the discovery of novel functional materials and efficient catalysts derived from this scaffold could lead to technological advancements in areas such as sustainable chemistry, environmental remediation, and advanced materials.

Q & A

Q. What are the common synthetic routes for preparing 4-nitro-2,6-diacetylpyridine, and how are intermediates validated?

this compound is typically synthesized via bromination of 2,6-diacetylpyridine using N-bromosuccinimide (NBS) in acetonitrile to form α,α′-dibromo-2,6-diacetylpyridine. This intermediate is highly reactive and should be prepared in situ to maximize purity and yield . Subsequent nitration or functionalization steps introduce the nitro group. Validation of intermediates involves:

Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?

Key techniques include:

- NMR spectroscopy : Proton signals for acetyl groups (δ ~2.4–2.5 ppm) and nitro-substituted aromatic protons (δ ~6.2–7.1 ppm) .

- FT-IR spectroscopy : Stretching vibrations for nitro groups (~1520 cm⁻¹) and carbonyl groups (~1680 cm⁻¹).

- X-ray crystallography : To resolve structural ambiguities in crystalline derivatives .

Q. How is this compound utilized in coordination chemistry?

The compound serves as a precursor for ligands in metal complexes. For example:

- Reaction with 2-aminopyridine yields bis(imidazo[1,2-a]pyridin-2-yl)pyridine ligands for iron(II) complexes .

- Functionalization with aminoazines (e.g., 2-aminopyrimidine) creates tunable ligands for catalytic or photoluminescent applications .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in ligand synthesis?

- Solvent selection : Acetonitrile is preferred for bromination due to its polarity and compatibility with NBS .

- Temperature control : Maintaining reflux conditions (~80°C) ensures complete bromination while avoiding decomposition.

- Purity management : Use freshly prepared α,α′-dibromo intermediates to prevent side reactions (e.g., hydrolysis) .

- Workup protocols : Filtration through alumina columns removes insoluble byproducts, improving ligand purity (~60% yield after purification) .

Q. What strategies address solubility challenges in derivatives of this compound?

- Peripheral substituents : Introducing electron-donating groups (e.g., methyl or methoxy) enhances solubility in organic solvents .

- Co-solvent systems : Use mixed solvents (e.g., CHCl₃/MeOH) for recrystallization .

- Derivatization : Converting acetyl groups to hydrazones (e.g., with hydrazine in diethylene glycol) improves aqueous compatibility .

Q. How can analytical methods resolve contradictions in nitro-group reactivity data?

- Comparative kinetic studies : Monitor nitration rates under varying temperatures and catalysts (e.g., HNO₃/H₂SO₄ vs. acetyl nitrate).

- Computational modeling : DFT calculations predict electrophilic substitution patterns on the pyridine ring .

- Isotopic labeling : Use 15N-labeled intermediates to track nitro-group positioning via NMR .

Q. What advanced applications leverage the photophysical properties of this compound derivatives?

- Fluorophore design : Condensation with aminopyridines produces near-UV to deep-blue emitters for bioimaging .

- Electron-deficient scaffolds : The nitro group enhances electron-accepting capacity in organic semiconductors .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.